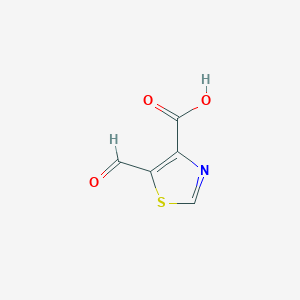

5-Formylthiazole-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Formylthiazole-4-carboxylic acid: is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a formyl group (-CHO) at the 5-position and a carboxylic acid group (-COOH) at the 4-position of the thiazole ring. Thiazole derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry and materials science .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Formylthiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of α-haloketones with thiourea, followed by formylation and carboxylation steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can lead to large-scale production. The choice of raw materials and catalysts is crucial to ensure cost-effectiveness and sustainability .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 5-Formylthiazole-4-carboxylic acid can undergo oxidation reactions to form corresponding thiazole derivatives with higher oxidation states.

Reduction: The formyl group can be reduced to an alcohol group using reducing agents like sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.

Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products:

Oxidation: Thiazole derivatives with carboxylic acid or ketone groups.

Reduction: 5-Hydroxymethylthiazole-4-carboxylic acid.

Substitution: Various thiazole derivatives with substituted functional groups.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

5-Formylthiazole-4-carboxylic acid has been studied for its potential as an enzyme inhibitor, making it valuable in the development of therapeutic agents. The compound's thiazole ring enhances its binding affinity to specific enzymes, which is crucial for drug design.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on various cytochrome P450 enzymes. These enzymes are essential for drug metabolism, and selective inhibition could lead to reduced drug interactions in therapeutic settings. Preliminary studies have demonstrated the compound's ability to inhibit specific enzyme activities, suggesting its potential application in designing drugs targeting metabolic disorders.

Antimicrobial Activity

The compound has shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. A study highlighted its effectiveness in inhibiting bacterial growth, suggesting its potential for developing new antibiotics or antifungal agents. This characteristic is particularly relevant in the context of rising antibiotic resistance.

Antitumor Activity

Some studies have indicated that this compound may possess anticancer properties. Although further research is needed to substantiate these claims, initial findings suggest that it could be explored as a candidate for cancer therapeutics.

Agricultural Applications

In agricultural chemistry, this compound is being investigated for its role in enhancing crop yield and resistance to pests. Its potential use in formulating agrochemicals aligns with the growing need for sustainable agricultural practices.

Agrochemical Formulation

The compound can be incorporated into formulations aimed at improving plant health and productivity. Its antimicrobial properties may contribute to protecting crops from diseases, thereby supporting sustainable agriculture initiatives .

Biochemical Research

This compound serves as a valuable tool in biochemical research, particularly in studying metabolic pathways and enzyme interactions.

Metabolic Pathway Studies

Researchers utilize this compound to gain insights into cellular processes by examining its interactions with various biological targets. Its ability to inhibit specific enzymes allows scientists to explore metabolic pathways more effectively.

Synthesis and Case Studies

The synthesis of this compound typically involves several methods that allow for laboratory production with potential scaling for industrial applications.

Synthetic Methods

Common synthetic routes include oxidation reactions using reagents like potassium permanganate or sodium borohydride, which facilitate the formation of various substituted thiazole derivatives.

Case Study: Antimicrobial Activity

A notable case study investigated the antimicrobial effects of this compound against multiple bacterial strains. The results demonstrated significant activity against a range of pathogens, indicating its potential as a broad-spectrum antimicrobial agent.

Mécanisme D'action

The mechanism of action of 5-Formylthiazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl and carboxylic acid groups play a crucial role in binding to these targets, leading to the modulation of biochemical pathways. For example, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparaison Avec Des Composés Similaires

Thiazole-4-carboxylic acid: Lacks the formyl group at the 5-position.

5-Methylthiazole-4-carboxylic acid: Contains a methyl group instead of a formyl group at the 5-position.

5-Aminothiazole-4-carboxylic acid: Contains an amino group at the 5-position.

Uniqueness: 5-Formylthiazole-4-carboxylic acid is unique due to the presence of both formyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. The formyl group enhances its ability to participate in various chemical reactions, while the carboxylic acid group improves its solubility and binding affinity to biological targets .

Activité Biologique

5-Formylthiazole-4-carboxylic acid (C5H3NO3S) is a compound of significant interest in the field of medicinal chemistry and biological research. Its unique structure, characterized by the presence of both a formyl group and a carboxylic acid group, allows it to exhibit various biological activities, particularly antimicrobial, antifungal, anti-inflammatory, and potential anticancer properties. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a thiazole ring with a formyl group at the 5-position and a carboxylic acid at the 4-position. This configuration enhances its reactivity and biological interactions. The compound's molecular formula is C5H3NO3S, and it possesses distinct chemical properties that facilitate its role as a building block in various synthetic pathways.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways and cancer progression. For example, it can modulate the activity of cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins involved in inflammation.

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various pathogens. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting nucleic acid synthesis.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria; inhibits growth. |

| Antifungal | Demonstrates activity against fungal strains; potential use in treating infections. |

| Anti-inflammatory | Modulates inflammatory pathways; reduces cytokine production. |

| Anticancer | Shows promise in inhibiting cancer cell proliferation; affects apoptosis pathways. |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL.

- Anti-inflammatory Properties : In an experimental model of inflammation induced by lipopolysaccharides (LPS), treatment with this compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.

- Anticancer Activity : Research exploring the anticancer effects revealed that this compound inhibited the proliferation of several cancer cell lines, including breast cancer (MCF7) and colon cancer (HT29) cells, with IC50 values indicating potent activity at nanomolar concentrations.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other thiazole derivatives:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Thiazole-4-carboxylic acid | Lacks formyl group; simpler structure | Limited antimicrobial activity |

| 5-Methylthiazole-4-carboxylic acid | Contains methyl instead of formyl group | Moderate antifungal properties |

| 5-Aminothiazole-4-carboxylic acid | Contains amino group; different reactivity | Enhanced anticancer activity |

Propriétés

IUPAC Name |

5-formyl-1,3-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3NO3S/c7-1-3-4(5(8)9)6-2-10-3/h1-2H,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAVHOXXHGACDMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(S1)C=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.